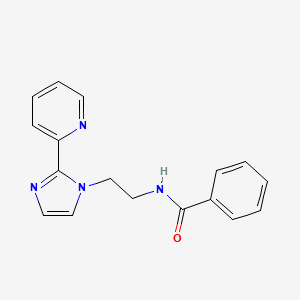
N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of N-(pyridin-2-yl)-benzamides has been reported in the literature . A bimetallic metal–organic framework material, Fe2Ni-BDC, was synthesized and used as a catalyst for the Michael addition amidation reaction of 2-aminopyridine and nitroolefins . The reaction yielded pyridyl benzamide with an isolated yield of 82% under optimal conditions .Chemical Reactions Analysis
The Fe2Ni-BDC catalyst demonstrated good efficiency in the Michael addition amidation reaction of 2-aminopyridine and nitroolefins . The catalyst can be reused without a substantial reduction in catalytic activity, with a 77% yield after six times of reuse .Scientific Research Applications
Antimycobacterial Activity
A study highlighted the synthesis of novel imidazo[1,2-a]pyridine-3-carboxamides (IPAs), including N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide derivatives, which demonstrated significant activity against drug-sensitive and drug-resistant Mycobacterium tuberculosis (MTB) strains. The study emphasized the importance of specific substitutions on the benzene ring, revealing that certain compounds exhibited considerable antimycobacterial activity with acceptable safety indices, thereby suggesting their potential utility in treating tuberculosis (Lv et al., 2017).
Antiulcer Activity
Research on imidazo[1,2-a]pyridines substituted at the 3-position, including derivatives of this compound, investigated their potential as antisecretory and cytoprotective antiulcer agents. Although the compounds did not demonstrate significant antisecretory activity, several exhibited notable cytoprotective properties, suggesting their potential use in protecting the stomach lining from damage caused by ulcers (Starrett et al., 1989).
Cellular Permeability
A study exploring pyrrole-imidazole (Py-Im) polyamides, structurally related to this compound, focused on their cellular permeability. It discovered that modifications to the conventional linker could significantly enhance the cellular uptake of these compounds, thereby improving their potential as therapeutic agents (Liu & Kodadek, 2009).
Chemical Synthesis and Reactivity
Several studies have reported on the chemical synthesis and reactivity of this compound and related compounds. These include the exploration of their functionalization reactions, synthetic routes, and potential applications in various chemical and medicinal contexts, such as the synthesis of heterocycles, directing groups for C-H amination, and the synthesis of novel inhibitors for therapeutic applications (Yıldırım et al., 2005), (Zhao et al., 2017), (Meyer et al., 2012), (Artheswari et al., 2019).
properties
IUPAC Name |
N-[2-(2-pyridin-2-ylimidazol-1-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O/c22-17(14-6-2-1-3-7-14)20-11-13-21-12-10-19-16(21)15-8-4-5-9-18-15/h1-10,12H,11,13H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYVQPXVDPAZGRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCCN2C=CN=C2C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

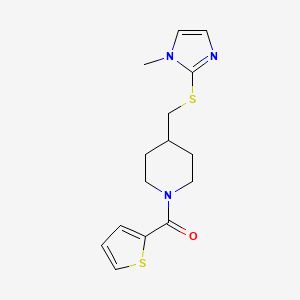
![(E)-N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)but-2-enamide](/img/structure/B2651158.png)
![4-{Methyl[2-(methylamino)ethyl]amino}benzene-1-sulfonamide hydrochloride](/img/structure/B2651160.png)
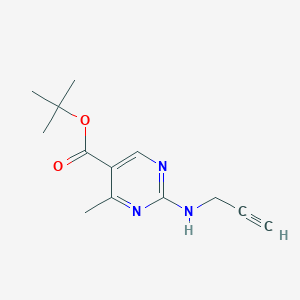

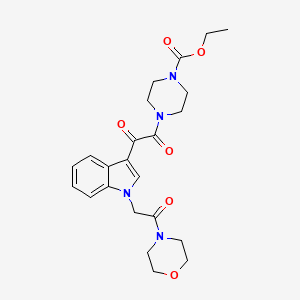
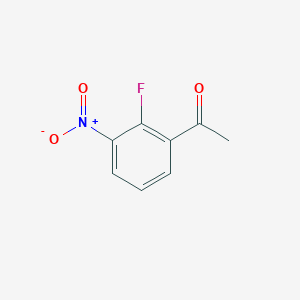
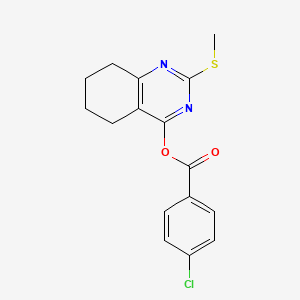
![(5Z)-5-[(2,4-dimethoxyphenyl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2651170.png)

![N-(4-ethoxyphenyl)-2-((6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2651174.png)
![1-Methyl-N-(2-methyl-2-thiophen-3-ylpropyl)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2651177.png)

